N-Benzyl-N-(penta-2,4-dien-1-YL)but-2-ynamide
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Overview
Description
N-Benzyl-N-(penta-2,4-dien-1-YL)but-2-ynamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a penta-2,4-dienyl chain, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(penta-2,4-dien-1-YL)but-2-ynamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with penta-2,4-dien-1-yl chloride under basic conditions to form the intermediate N-benzyl-N-(penta-2,4-dien-1-yl)amine. This intermediate is then reacted with but-2-ynoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(penta-2,4-dien-1-YL)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or penta-2,4-dienyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
N-Benzyl-N-(penta-2,4-dien-1-YL)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(penta-2,4-dien-1-YL)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(prop-2-yn-1-yl)but-2-ynamide
- N-Benzyl-N-(penta-2,4-diyn-1-yl)but-2-ynamide
- N-Benzyl-N-(penta-2,4-dien-1-yl)prop-2-ynamide
Uniqueness
N-Benzyl-N-(penta-2,4-dien-1-YL)but-2-ynamide is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
404962-66-9 |
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Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-benzyl-N-penta-2,4-dienylbut-2-ynamide |
InChI |
InChI=1S/C16H17NO/c1-3-5-9-13-17(16(18)10-4-2)14-15-11-7-6-8-12-15/h3,5-9,11-12H,1,13-14H2,2H3 |
InChI Key |
ZGLLGSYNHWWLKD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N(CC=CC=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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